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Compound of Interest

Compound Name: Tetrahydrofuran-3-carbaldehyde

Cat. No.: B041593

The tetrahydrofuran (THF) ring is a privileged structural motif frequently encountered in a vast
array of natural products and biologically active molecules, including lignans, polyether
ionophores, and numerous marine polyketides.[1][2][3][4] Its prevalence in pharmacologically
active compounds has made it a cornerstone in medicinal chemistry and drug discovery.[5][6]
Tetrahydrofuran-3-carbaldehyde (CsHsO2) emerges as a particularly valuable and versatile
building block for synthetic chemists.[7][8][9] This reagent uniquely combines the stable, polar,
and often stereochemically rich tetrahydrofuran core with a highly reactive aldehyde functional
group, providing a direct handle for a multitude of carbon-carbon and carbon-heteroatom bond-
forming reactions.

This application note provides an in-depth exploration of key synthetic transformations utilizing
Tetrahydrofuran-3-carbaldehyde, complete with detailed protocols and mechanistic insights
to empower researchers in the synthesis of complex molecular architectures.

Compound Profile: Tetrahydrofuran-3-carbaldehyde
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Property Value Source(s)
Molecular Formula CsHsO2 [71[81I9]
Molecular Weight 100.12 g/mol [7109]
CAS Number 79710-86-4 [7119]
Typically supplied as a solution
Appearance .
(e.g., 50 wt. % in H20)
- ) 99 °C (for 50 wt. % solution in
Boiling Point
H20)
) ~1.106 g/mL at 25 °C (for 50
Density

wt. % solution in H20)

Application I: Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of
alkenes from carbonyl compounds.[10] The reaction proceeds through the nucleophilic attack
of a phosphorus ylide on the aldehyde, forming a transient four-membered oxaphosphetane
intermediate.[11][12] The thermodynamic driving force is the formation of the highly stable
phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, ensuring the
reaction's irreversibility.[11] For Tetrahydrofuran-3-carbaldehyde, the Wittig reaction offers a
robust method for carbon chain extension, installing a vinyl group or more complex substituted
alkenes at the 3-position of the THF ring.

Experimental Protocol: Synthesis of 3-
Vinyltetrahydrofuran

This protocol describes a general procedure for the olefination of Tetrahydrofuran-3-
carbaldehyde using methyltriphenylphosphonium bromide.

Materials:
o Methyltriphenylphosphonium bromide

e Potassium tert-butoxide (KOtBu)
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Tetrahydrofuran-3-carbaldehyde (racemic)
Anhydrous Tetrahydrofuran (THF)

Hexanes

Saturated aqueous ammonium chloride (NHaCl)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Ylide Generation: To a flame-dried, three-neck round-bottom flask under an argon
atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous
THF to form a suspension.

Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.05 equivalents)
portion-wise over 15 minutes. The mixture will turn a characteristic yellow-orange color,
indicating ylide formation.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for
an additional 30 minutes.

Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of Tetrahydrofuran-
3-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise via a syringe over 20 minutes.

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Quench the reaction by slowly adding saturated aqueous NH4Cl. Reduce the
volume of THF in vacuo.

Add hexanes to the residue and stir vigorously to precipitate the triphenylphosphine oxide.
Filter the mixture through a pad of celite, washing the filter cake with additional hexanes.

Wash the combined organic filtrate with brine, dry over anhydrous MgSOu4, filter, and
concentrate carefully under reduced pressure (note: the product is volatile).
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« Purification: Purify the crude product by flash column chromatography on silica gel using a
hexanes/ethyl acetate gradient to yield the desired alkene.
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Tetrahydrofuran-3-carbaldehyde
in THF

Click to download full resolution via product page
Caption: General workflow for the Wittig olefination of Tetrahydrofuran-3-carbaldehyde.

Representative Data for Wittig Reactions

Ylide . Product E/Z
Aldehyde Base Solvent Yield (%) .

Precursor Ratio
PhsP*CHsBr- THF-3-CHO KOtBu THF 75-85 N/A
PhsP+CH2CH ]

B THF-3-CHO n-BulLi THF 70-80 Z-favored[10]
3br-
PhsP*CHCO:2
EB THF-3-CHO NaH THF 85-95 E-favored[10]

-

Application II: Carbon-Nitrogen Bond Formation via
Reductive Amination

Reductive amination is one of the most powerful and widely used methods for synthesizing
amines, a critical functional group in pharmaceuticals. The reaction proceeds by the initial
formation of an iminium ion intermediate from the aldehyde and an amine, which is then
reduced in situ by a mild hydride reagent.[13][14] Sodium triacetoxyborohydride (NaBH(OAC)3)
is a preferred reagent for this transformation as it is mild, selective for iminium ions over
carbonyls, and does not require acidic conditions that can be detrimental to sensitive
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substrates.[15] This method provides a direct and efficient route to 3-
(aminomethyl)tetrahydrofuran derivatives.

Experimental Protocol: Synthesis of N-Benzyl-1-
(tetrahydrofuran-3-yl)methanamine

Materials:

Tetrahydrofuran-3-carbaldehyde

Benzylamine

Sodium triacetoxyborohydride (NaBH(OAC)3)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3)

Anhydrous sodium sulfate (Naz2S0a)

Procedure:

Reaction Setup: To a round-bottom flask, add Tetrahydrofuran-3-carbaldehyde (1.0
equivalent) and dichloromethane.

¢ Add benzylamine (1.1 equivalents) to the solution and stir for 20 minutes at room
temperature to facilitate pre-formation of the imine/iminium intermediate.

¢ Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the
stirring solution. The reaction is often mildly exothermic.

« Stir the reaction at room temperature for 4-8 hours, or until TLC analysis indicates complete
consumption of the starting aldehyde.

o Work-up: Carefully quench the reaction by adding saturated aqueous NaHCOs. Stir
vigorously for 15-20 minutes until gas evolution ceases.

o Separate the organic layer. Extract the aqueous layer twice with DCM.
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» Combine the organic layers, wash with brine, and dry over anhydrous Na2SOa.

 Purification: Filter the solution and remove the solvent under reduced pressure. Purify the
resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of ethyl
acetate in hexanes) to afford the pure secondary amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b041593?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

